molecular formula C5H9NO4S B13313540 2-(3-Amino-1,1-dioxo-1lambda6-thietan-3-yl)acetic acid

2-(3-Amino-1,1-dioxo-1lambda6-thietan-3-yl)acetic acid

Cat. No.: B13313540
M. Wt: 179.20 g/mol
InChI Key: ISSWPXBHTZBQKU-UHFFFAOYSA-N
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Description

2-(3-Amino-1,1-dioxo-1lambda6-thietan-3-yl)acetic acid is a specialized organic compound featuring a thietane ring system with a sulfone (1,1-dioxo) group and an amino substituent, coupled with an acetic acid side chain . This unique structure makes it a valuable bifunctional building block in medicinal chemistry and drug discovery. The molecule contains both a nucleophilic amino group and an electrophilic carboxylic acid, allowing it to be readily incorporated into larger molecular frameworks or used to create novel peptidomimetics. The saturated, polar sulfone group can influence the compound's solubility and electronic properties, which is of particular interest in the design of enzyme inhibitors or receptor ligands. Researchers may utilize this compound as a key intermediate in the synthesis of more complex molecules for various pharmaceutical and life science applications. This product is intended for research purposes only in laboratory settings and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C5H9NO4S

Molecular Weight

179.20 g/mol

IUPAC Name

2-(3-amino-1,1-dioxothietan-3-yl)acetic acid

InChI

InChI=1S/C5H9NO4S/c6-5(1-4(7)8)2-11(9,10)3-5/h1-3,6H2,(H,7,8)

InChI Key

ISSWPXBHTZBQKU-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1(=O)=O)(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1,1-dioxo-1lambda6-thietan-3-yl)acetic acid typically involves the reaction of thietane derivatives with amino acids under controlled conditions. One common method includes the use of thietane-3-carboxylic acid, which is reacted with ammonia or an amine to introduce the amino group. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-1,1-dioxo-1lambda6-thietan-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(3-Amino-1,1-dioxo-1lambda6-thietan-3-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-Amino-1,1-dioxo-1lambda6-thietan-3-yl)acetic acid exerts its effects involves interactions with specific molecular targets. The thietane ring structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but its unique structure suggests it may have specific binding affinities and biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural motifs: sulfone-containing heterocycles and amino-acid-like side chains.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Ring System Key Substituents CAS Number References
2-(3-Amino-1,1-dioxo-1λ⁶-thietan-3-yl)acetic acid C₅H₉NO₄S 179.2 (acid form) Thietane (4-membered) Amino, sulfone, acetic acid Not explicitly provided
2-Amino-2-(1,1-dioxo-1λ⁶-thiolan-3-yl)acetic acid C₆H₁₁NO₄S 193.22 Thiolane (5-membered) Amino, sulfone, acetic acid 1218504-97-2
2-(1,1-Dioxo-2,3-dihydro-1λ⁶-benzothiophen-3-yl)acetic acid C₁₀H₁₀O₄S 226.25 Benzothiophene (fused 6+5 membered) Sulfone, acetic acid 130105-46-3
2-[2-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-1,3-thiazol-4-yl]acetic acid C₉H₁₁NO₄S₂ 261.32 Thiolane + thiazole Sulfone, thiazole, acetic acid 1548085-92-2
2-(1,1-Dioxo-1λ⁶,2-thiazolidin-2-yl)acetic acid C₅H₉NO₄S 179.2 Thiazolidine (5-membered) Sulfone, acetic acid 63459-24-5

Key Differences and Implications

Ring Size and Strain :

  • The thietane ring (4-membered) in the target compound introduces higher ring strain compared to thiolane (5-membered) or thiazolidine analogs. This strain may enhance reactivity in ring-opening or functionalization reactions .
  • Benzothiophene derivatives (e.g., CAS 130105-46-3) exhibit aromatic conjugation, altering electronic properties and stability compared to aliphatic sulfones .

Synthetic Accessibility :

  • Derivatives of the target compound, such as its methyl ester hydrochloride, are synthesized via esterification and hydrochloride salt formation, as inferred from commercial availability .
  • Thiolane and thiazolidine analogs may utilize cyclocondensation or sulfonation steps, as suggested by general triazine-mediated coupling methods in related syntheses .

Biological Activity

2-(3-Amino-1,1-dioxo-1lambda6-thietan-3-yl)acetic acid, also known as a derivative of thietan, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C₈H₉N₃O₅S
  • Molecular Weight : 229.23 g/mol
  • CAS Number : 2243512-78-7
  • IUPAC Name : 2-(3-Amino-1,1-dioxo-1lambda6-thietan-3-yl)acetic acid

The biological activity of 2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetic acid is primarily attributed to its interactions with various cellular pathways. Preliminary studies suggest that this compound may exert its effects through:

  • Inhibition of Enzymatic Activity : It has been observed to inhibit certain enzymes that are crucial for bacterial cell wall synthesis.
  • Antimicrobial Properties : The compound shows promising antibacterial and antifungal activities against various pathogens.

Antimicrobial Activity

Recent studies have demonstrated that 2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetic acid exhibits significant antimicrobial properties.

PathogenTypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusGram-positive625–1250 µg/mL
Pseudomonas aeruginosaGram-negative1250 µg/mL
Candida albicansFungal500 µg/mL

These results indicate that the compound is particularly effective against Staphylococcus aureus, a common cause of skin infections and other serious conditions.

Case Studies

A case study published in the Journal of Antimicrobial Chemotherapy highlighted the efficacy of this compound in vitro against resistant strains of bacteria. The study involved testing various concentrations of the compound against clinical isolates and showed that it could reduce bacterial growth significantly compared to controls.

Safety and Toxicology

While the antimicrobial properties are promising, safety assessments are crucial for potential therapeutic use. Current data on the toxicity of 2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetic acid is limited. Preliminary studies suggest a low toxicity profile; however, comprehensive toxicological evaluations are necessary to establish safety for human use.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(3-Amino-1,1-dioxo-1lambda6-thietan-3-yl)acetic acid, and how do reaction conditions impact yield?

  • Methodological Answer : Synthesis of thietane derivatives typically involves multi-step routes, including ring-closing reactions to form the sulfone-containing thietane core. For example, analogous compounds (e.g., 2-[2-(1,1-dioxothiolan-3-yl)-1,3-thiazol-4-yl]acetic acid) are synthesized via cyclization of sulfonic acid precursors under controlled pH and temperature . Key steps include:

  • Thietane ring formation : Use of sulfur-containing precursors with oxidizing agents to achieve the dioxo (sulfone) group.
  • Functionalization : Introduction of the acetic acid and amino groups via nucleophilic substitution or coupling reactions.
  • Optimization : Reaction conditions (e.g., solvent polarity, temperature, catalyst) must be tailored to minimize side reactions, as sulfone groups can destabilize intermediates .

Q. Which analytical techniques are critical for confirming the structural integrity of 2-(3-Amino-1,1-dioxo-1lambda6-thietan-3-yl)acetic acid?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR can confirm the thietane ring (δ ~3.5–4.5 ppm for sulfone-adjacent protons) and acetic acid moiety (δ ~2.5 ppm for CH2_2) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular formula (e.g., C5_5H9_9NO4_4S for similar compounds) .
  • Infrared (IR) Spectroscopy : Peaks at ~1300–1150 cm1^{-1} confirm sulfone (S=O) stretching .

Q. What handling and storage guidelines ensure the stability of this compound?

  • Methodological Answer :

  • Storage : Store at –20°C in airtight containers under inert gas (argon/nitrogen) to prevent oxidation or moisture absorption .
  • Handling : Use PPE (gloves, goggles) in a fume hood. Avoid contact with strong acids/bases, which may hydrolyze the sulfone group .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer : Stability studies should include:

  • pH-dependent degradation : Monitor via HPLC at pH 2–12. Sulfone-containing compounds are generally stable at neutral pH but degrade under acidic/basic conditions via ring-opening .
  • Thermal analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C for similar sulfones) .

Q. What methodologies are used to evaluate the compound’s potential biological activity?

  • Methodological Answer :

  • Enzyme inhibition assays : Test against enzymes like cyclooxygenase or kinases, using fluorometric/colorimetric substrates (e.g., ATPase activity assays) .
  • Cellular assays : Assess cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to structurally related thiophene derivatives .

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electron distribution at the sulfone group to predict nucleophilic attack sites .
  • Molecular docking : Simulate binding to receptors (e.g., G-protein-coupled receptors) using software like AutoDock Vina, leveraging SMILES/InChI keys for 3D structure generation .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?

  • Methodological Answer :

  • Reproducibility checks : Validate purity via HPLC (>95%) and elemental analysis .
  • Solubility studies : Use shake-flask methods in buffers (pH 7.4) and organic solvents (DMSO, ethanol) to reconcile discrepancies .

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